molecular formula C21H23ClN2O2 B4010881 1-(3-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide

1-(3-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide

Cat. No. B4010881
M. Wt: 370.9 g/mol
InChI Key: FFGHLJNYUDNTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperidine derivatives, including those similar to the specified compound, often involves strategic functionalization of the piperidine ring and the incorporation of various substituents to achieve desired chemical and pharmacological properties. For example, a study detailed the synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, highlighting the importance of substituent modification for enhanced activity (Sugimoto et al., 1990). This suggests a similar approach could be applied in synthesizing the specified compound, focusing on the benzoyl and ethylphenyl modifications.

Molecular Structure Analysis

The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior and interaction with biological targets. Studies on molecular interaction, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offer insights into how structural features influence receptor binding (Shim et al., 2002). Such analyses could be extended to the compound , considering the impact of the chlorobenzoyl and ethylphenyl groups on its molecular configuration and biological interactions.

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that modify their structure and function. The synthesis processes often involve reactions such as nucleophilic substitution, amide bond formation, and functional group transformations, which are critical in tailoring the compounds for specific purposes. For instance, the preparation and characterization of related piperidine compounds have demonstrated the feasibility of complex reactions leading to novel structures with distinct properties (Bi, 2014).

Physical Properties Analysis

The physical properties of piperidine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular architecture. These properties are essential for determining the compound's suitability for various applications, particularly in drug formulation and delivery. Research into the crystal and molecular structure of related compounds provides valuable data on how structural elements affect physical characteristics (Khan et al., 2013).

properties

IUPAC Name

1-(3-chlorobenzoyl)-N-(4-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-2-15-6-8-19(9-7-15)23-20(25)16-10-12-24(13-11-16)21(26)17-4-3-5-18(22)14-17/h3-9,14,16H,2,10-13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGHLJNYUDNTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(3-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
1-(3-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(3-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(3-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(3-chlorobenzoyl)-N-(4-ethylphenyl)-4-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.